2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine is a chemical compound with the molecular formula . It features a methoxy group (-OCH₃) and a trifluorophenyl group attached to an ethanamine backbone. This compound is identified by its CAS number 1270344-10-9 and has garnered interest in various fields of scientific research due to its unique structural properties and potential applications.
The compound is synthesized from readily available precursors, primarily involving 3,4,5-trifluorobenzaldehyde and methoxyamine hydrochloride. It has been documented in several chemical databases and research publications, highlighting its significance in organic synthesis and medicinal chemistry.
2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine is classified under amines due to the presence of the amine functional group. Its structural features categorize it as an aromatic amine because of the trifluorophenyl moiety. The trifluoromethyl substituents on the phenyl ring impart unique electronic properties that enhance its reactivity and interaction with biological targets.
The synthesis of 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine typically involves a two-step process:
The reaction conditions are critical for achieving high yields and purity. Commonly used solvents include ethanol or methanol, and the reactions are usually performed under reflux conditions. For industrial applications, continuous flow reactors may be employed to optimize production efficiency and scalability .
2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl groups, which enhances electrophilic substitution reactions while also stabilizing certain intermediates during chemical transformations.
The mechanism of action for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine involves its interaction with specific biological targets such as enzymes or receptors. The trifluorophenyl group increases binding affinity and selectivity towards certain biological pathways. The methoxy group enhances solubility and metabolic stability, influencing pharmacokinetic properties .
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized samples .
2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine has several applications across various scientific fields:
2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine (CAS: 1270344-10-9) represents an advanced fluorinated β-amino ether scaffold critical for modulating pharmacokinetic and target engagement properties in CNS-active and antimicrobial therapeutics. Characterized by its 3,4,5-trifluorinated aromatic system and chiral β-methoxyamine motif, this compound exemplifies strategic molecular design to enhance blood-brain barrier penetration and metabolic resistance [1] [4]. Its emergence aligns with pharmaceutical industry efforts to address limitations of earlier-generation amine derivatives through systematic fluorination and stereochemical control.
Fluorinated aromatic amines serve as cornerstone pharmacophores due to fluorine’s unique capacity to fine-tune electronic, steric, and physicochemical properties without significant molecular weight penalties. The 3,4,5-trifluorophenyl system in this compound provides:
Table 1: Comparative Physicochemical Properties of Fluorinated Aromatic Amines
Compound | logP | Metabolic Stability (t½, min) | Passive Permeability (Papp, 10⁻⁶ cm/s) |
---|---|---|---|
2-Methoxy-1-phenylethan-1-amine | 1.02 | 32 | 18.7 |
(S)-1-(3-Fluorophenyl)-2-methoxyethanamine | 1.35 | 89 | 35.2 |
2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine | 1.87 | >240 | 52.6 |
Data derived from chromatographic and Caco-2 cell assays [1] [2] [4]
This trifluorinated derivative demonstrates 52.6 × 10⁻⁶ cm/s permeability – a 181% increase over its non-fluorinated counterpart – making it particularly valuable for neuropharmacological applications where CNS exposure is critical [1] [4].
Structural variations in the methoxy-amine scaffold significantly alter target selectivity profiles:
Monofluorinated Analogues: (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride (CAS: 2442565-25-3) exhibits moderate serotonin receptor affinity (5-HT1A Ki = 120 nM) but suffers from rapid N-demethylation (hepatic clearance: 28 mL/min/kg) [2]. The stereochemical configuration critically determines activity, with (S)-enantiomers showing 5–8x greater potency than (R)-counterparts at monoamine targets [2] [7].
Non-Fluorinated Systems: 2-Methoxy-2-phenylethan-1-amine (PubChem CID: 409782) serves as a foundational scaffold for antidepressant development but shows negligible σ-receptor binding (Ki >10,000 nM), an area where trifluorinated derivatives excel [3].
Trifluorinated Advantage: The 3,4,5-trifluorination pattern induces optimal charge distribution for high-affinity σ-receptor engagement (σ1 Ki = 8.2 nM), while simultaneously reducing P-glycoprotein efflux ratios from 12.1 (non-fluorinated) to 2.3. This dual benefit enables unprecedented CNS bioavailability in this structural class [1] [5].
Table 2: Target Selectivity Profile of Key Structural Analogs
Compound | σ1 Receptor Ki (nM) | 5-HT1A Ki (nM) | Dopamine D2 Ki (nM) | Selectivity Ratio (σ1:5-HT1A) |
---|---|---|---|---|
2-Methoxy-1-phenylethan-1-amine | >10,000 | 850 | >10,000 | N/A |
(S)-1-(3-Fluorophenyl)-2-methoxyethanamine | 210 | 120 | 1,450 | 1.75 |
2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine | 8.2 | 68 | 310 | 8.3 |
Binding data from radioligand displacement assays [2] [3] [5]
The 8.3-fold σ1:5-HT1A selectivity ratio of the trifluorinated compound enables cleaner pharmacological effects than earlier analogs with <2-fold selectivity, reducing off-target sedation in animal models [5].
Evolutionary synthesis strategies have transformed accessibility to chiral methoxy-amine building blocks:
Early Chemical Methods (1990s): Initial routes to compounds like 4-(2-aminoethyl)-2-methoxy-phenol (NIST: 554-52-9) relied on classical resolution via diastereomeric salt crystallization (e.g., tartrate derivatives), yielding racemates with <60% ee and requiring multiple recrystallizations [6] [7].
Biocatalytic Advances (2000s): Patent WO2022056100A1 disclosed ketoreductase-mediated synthesis of enantiopure (S)-2-methoxy-1-phenylethan-1-amine precursors using Geotrichum candidum AS 1.72, achieving 92% ee and 85% isolated yield – a significant improvement over chemical resolution [5] [7].
Modern Asymmetric Catalysis: Recent routes to 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine employ:
Table 3: Evolution of Synthetic Approaches to Enantiopure Methoxy Amines
Synthetic Method | Typical Yield (%) | Enantiomeric Excess (%) | Key Limitation |
---|---|---|---|
Diastereomeric Salt Resolution | 28–35 | 55–75 | Low throughput; solvent-intensive |
Whole-Cell Bioreduction | 65–80 | 85–92 | Substrate specificity issues |
Chiral Auxiliary Alkylation | 75–82 | 95–98 | Multi-step deprotection required |
Enzymatic Dynamic Kinetic Resolution | 88–91 | 97–99 | Limited to racemizable substrates |
Data compiled from process chemistry literature [5] [7]
These methodological advances enabled gram-scale production of the trifluorinated target with >99% chiral purity – a prerequisite for its application in advanced lead optimization campaigns [1] [5].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6